5-Amino-2,4,6-trinitrobenzene-1,3-diol
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Overview
Description
5-Amino-2,4,6-trinitrobenzene-1,3-diol is a compound of significant interest in the field of energetic materials. It is characterized by the presence of amino and nitro groups attached to a benzene ring, which imparts unique properties to the molecule. This compound is known for its high density and stability, making it a valuable component in the development of explosives and other high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4,6-trinitrobenzene-1,3-diol typically involves the nitration of 5-Amino-4,6-dinitro-1,3-dihydroxybenzene. This process is carried out using potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) as nitrating agents . The reaction conditions are carefully controlled to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4,6-trinitrobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products: The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of other high-energy materials .
Scientific Research Applications
5-Amino-2,4,6-trinitrobenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other energetic materials and as a precursor for various chemical reactions.
Biology: The compound’s stability and reactivity make it a useful tool in biochemical studies.
Industry: It is utilized in the production of explosives, propellants, and other high-energy materials.
Mechanism of Action
The mechanism of action of 5-Amino-2,4,6-trinitrobenzene-1,3-diol involves the interaction of its functional groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the amino groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s high energy release and stability .
Comparison with Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its high thermal stability and insensitivity to shock.
1,3,5-Trinitrobenzene: Another high-energy material with similar nitro functional groups.
Uniqueness: 5-Amino-2,4,6-trinitrobenzene-1,3-diol stands out due to its unique combination of amino and nitro groups, which impart both stability and high energy release. This makes it a valuable compound in the development of advanced energetic materials .
Properties
CAS No. |
128585-26-2 |
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Molecular Formula |
C6H4N4O8 |
Molecular Weight |
260.12 g/mol |
IUPAC Name |
5-amino-2,4,6-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H4N4O8/c7-1-2(8(13)14)5(11)4(10(17)18)6(12)3(1)9(15)16/h11-12H,7H2 |
InChI Key |
UIJLTECJVZBJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-])N |
Origin of Product |
United States |
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